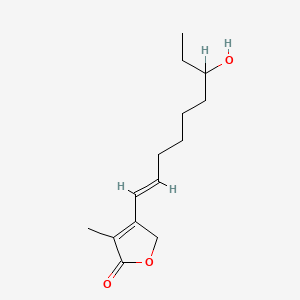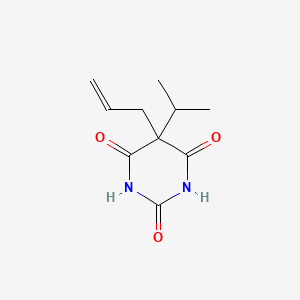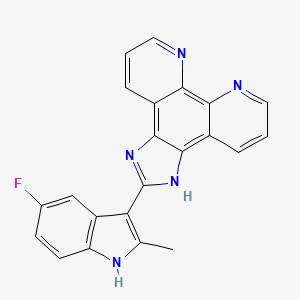
Aspalatone
Overview
Description
Mechanism of Action
Target of Action
Aspalatone, also known as acetylsalicylic acid maltol ester, is recognized as an antithrombotic agent with antioxidative and antiplatelet potential . It primarily targets human aortic endothelial cells (HAECs) and has been shown to have a significant impact on their function .
Mode of Action
This compound interacts with its targets, the HAECs, by inhibiting VEGF-induced cell migration, tube formation, and levels of lipid peroxidation-derived malondialdehyde (MDA) . It also inhibits VEGF-induced decrease in the expression of eNOS and increase in the expression of iNOS, ICAM-1, and VCAM-1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF-induced pathway in HAECs . The compound’s antioxidative and anti-inflammatory effects lead to a decrease in VEGF-induced cell migration, tube formation, and levels of MDA . It also prevents the VEGF-induced adhesion of monocytes to endothelial cells .
Pharmacokinetics
It is known that this compound is an orally active antiplatelet aggregant
Result of Action
The result of this compound’s action is a decrease in VEGF-induced cell migration, tube formation, and levels of MDA in HAECs . It also prevents the VEGF-induced adhesion of monocytes to endothelial cells . Furthermore, this compound prevents the VEGF-induced release of inflammatory markers such as Angiopoietin-2, Leptin, EGF, G-CSF, HB-EGF, and HGF in HAECs . This suggests that this compound could be used to prevent endothelial dysfunction, an important process in the pathophysiology of cardiovascular diseases .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, the compound’s ability to penetrate the skin and its enzymatic degradation across rat skins have been studied . .
Biochemical Analysis
Biochemical Properties
Aspalatone plays a significant role in biochemical reactions, primarily as an antiplatelet agent. It inhibits platelet aggregation with an IC50 of 180 µM . This compound interacts with various biomolecules, including enzymes and proteins involved in the coagulation cascade. It inhibits the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of thromboxane A2, a potent promoter of platelet aggregation . Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Cellular Effects
This compound influences various cellular processes, particularly in endothelial cells and neurons. In endothelial cells, this compound prevents lipid peroxidation, migration, and tube formation induced by vascular endothelial growth factor (VEGF) . This suggests its potential role in inhibiting angiogenesis and maintaining vascular integrity. In neurons, this compound has been shown to attenuate neurotoxicity induced by kainic acid, indicating its neuroprotective effects . This compound modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to COX enzymes, inhibiting their activity and subsequently reducing the synthesis of thromboxane A2 . This inhibition leads to decreased platelet aggregation and prolonged bleeding time. This compound also exerts antioxidant effects by scavenging ROS and upregulating the expression of antioxidant enzymes . These actions help mitigate oxidative damage and protect cells from stress-induced apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, with a stability of up to four years . Over time, this compound continues to exhibit its antiplatelet and antioxidant effects, although its efficacy may decrease with prolonged exposure to environmental factors. Long-term studies have shown that this compound maintains its protective effects against oxidative stress and neurotoxicity in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a minimal effective dose of 24 mg/kg, this compound significantly prolongs bleeding time and exhibits antioxidant and neuroprotective effects . Higher doses of this compound may lead to toxic or adverse effects, including gastrointestinal irritation and ulceration . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its antiplatelet and antioxidant activities. It interacts with COX enzymes, inhibiting the synthesis of thromboxane A2 and reducing platelet aggregation . This compound also affects metabolic flux by modulating the levels of ROS and enhancing the activity of antioxidant enzymes . These interactions contribute to its overall protective effects against oxidative stress and inflammation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed orally and distributed systemically, reaching target tissues such as the endothelium and neurons . This compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial integrity . This compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in mitigating oxidative stress and inflammation .
Preparation Methods
Aspalatone is synthesized through the esterification of acetylsalicylic acid (aspirin) and maltol . The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Aspalatone undergoes various chemical reactions, including:
Oxidation: this compound exhibits antioxidative properties, which suggests it can undergo oxidation reactions.
Substitution: this compound can undergo substitution reactions, particularly at the ester linkage.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of oxidized metabolites, while substitution reactions may yield various ester derivatives .
Scientific Research Applications
Aspalatone has a wide range of scientific research applications:
Chemistry: This compound is studied for its unique chemical properties and potential as a precursor for other compounds.
Medicine: this compound is primarily used as an antithrombotic agent with antioxidative and antiplatelet potential.
Comparison with Similar Compounds
Aspalatone is unique compared to other similar compounds due to its combined antioxidative, antiplatelet, and anti-inflammatory properties . Similar compounds include:
Aspirin (Acetylsalicylic Acid): While aspirin also has antiplatelet and anti-inflammatory properties, it lacks the antioxidative potential of this compound.
Maltol: Maltol is an antioxidant but does not possess the antiplatelet and anti-inflammatory properties of this compound.
Salicylmaltol: A metabolite of this compound, salicylmaltol shares some of its antioxidative properties but is less effective as an antithrombotic agent.
This compound’s unique combination of properties makes it a valuable compound in both scientific research and clinical applications.
Properties
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBIZYPCGNCWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163638 | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147249-33-0 | |
| Record name | Aspalatone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPALATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A233M007P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)



![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)
